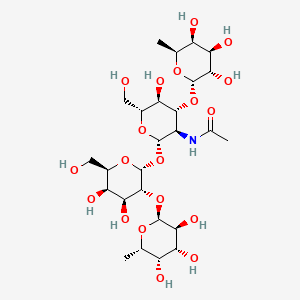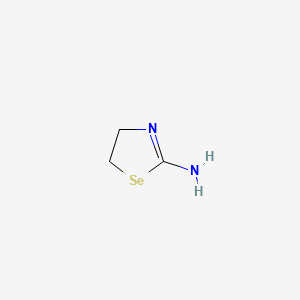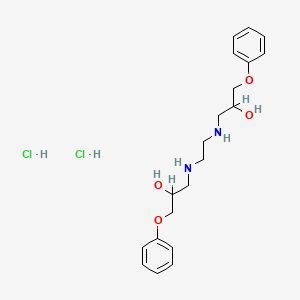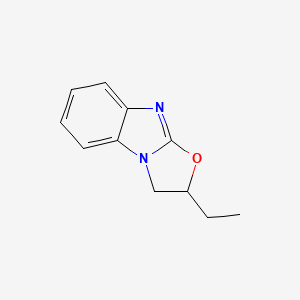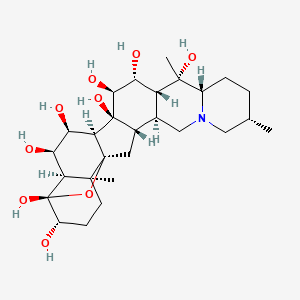
Protoverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoverine is an alkaloid.
Applications De Recherche Scientifique
Hypotensive Activity and Structure
Protoverine derivatives have been studied for their hypotensive activity, exploring the relationship between their structure and their blood pressure-lowering effects. Kupchan et al. (1961) conducted a study on protoverine derivatives, which helped in understanding the structure-activity relationships in these compounds (Kupchan, Weaver, Ayres, & Hensler, 1961).
Action on Skeletal Muscle
Research by Gujral and Flacke (1968) investigated the effects of protoverine esters on mammalian skeletal muscle. They found that certain protoverine esters caused an increase in muscle tension output without affecting tetanic tension (Gujral & Flacke, 1968).
Synthetic Hypotensive Analogs of Protoveratrines
Kupchan et al. (1962) also studied synthetic hypotensive analogs of protoveratrines, focusing on the impact of structural changes on their hypotensive potency. They prepared a series of protoverine tetraesters and evaluated their pharmacological properties (Kupchan, Fujita, Grivas, & Weaver, 1962).
Toxicity and Circulatory Action
Krayer, Moe, and Méndez (1944) conducted a comparative study on the toxicity and circulatory action of protoveratrine, a triacyl ester of protoverine. They found significant differences in toxicity and cardiovascular effects between protoveratrine and other similar compounds (Krayer, Moe, & Méndez, 1944).
In Silico Toxicity Prediction
Banerjee et al. (2018) developed ProTox-II, a webserver that incorporates molecular similarity, pharmacophores, and machine learning for predicting the toxicity of chemicals, including protoverine. This tool is valuable for assessing the safety profile of chemicals like protoverine (Banerjee, Eckert, Schrey, & Preissner, 2018).
Protocells Research
Rasmussen (2008) discussed the creation of protocells in the laboratory, which are minimal versions of cells made from nonliving materials. This research, while not directly related to protoverine, involves the exploration of life-like properties from nonliving matter (Rasmussen, 2008).
Propriétés
Numéro CAS |
76-45-9 |
|---|---|
Nom du produit |
Protoverine |
Formule moléculaire |
C27H43NO9 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol |
InChI |
InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1 |
Clé InChI |
CKJAABZFXLMMCS-MKKPLVDTSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |
SMILES canonique |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |
Autres numéros CAS |
76-45-9 |
Synonymes |
protoverine protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



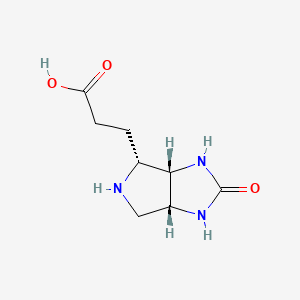
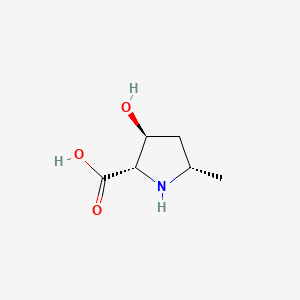
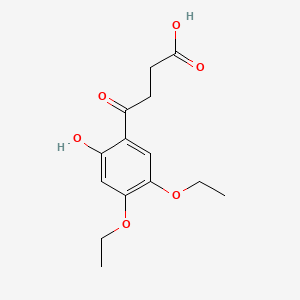
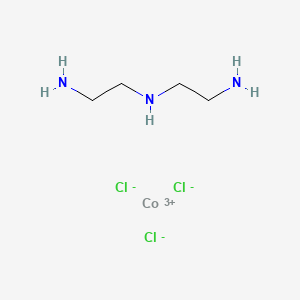
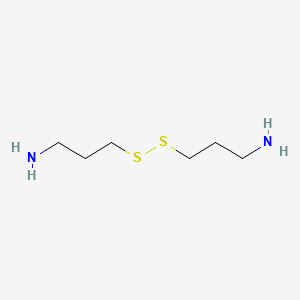
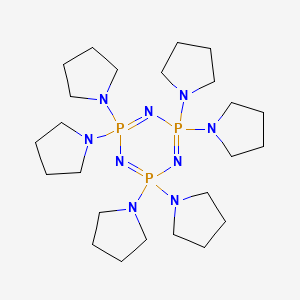
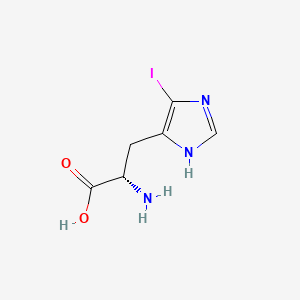
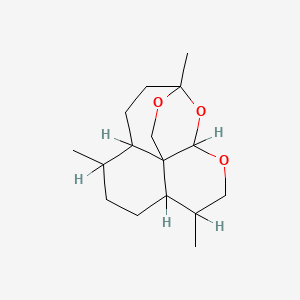
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
